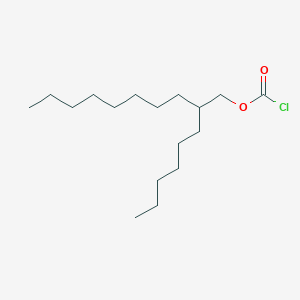
2-Formyl-5-(trifluoromethyl)benzoic acid
描述
2-Formyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H5F3O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a formyl group (-CHO) and a trifluoromethyl group (-CF3), respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-formyl-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the formylation of 5-(trifluoromethyl)benzoic acid using a Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the formyl group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of benzoic acid, 2-formyl-5-(trifluoromethyl)- may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Formyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-carboxy-5-(trifluoromethyl)benzoic acid.
Reduction: 2-hydroxymethyl-5-(trifluoromethyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学研究应用
2-Formyl-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of benzoic acid, 2-formyl-5-(trifluoromethyl)- and its derivatives involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in microbial metabolic pathways. The formyl group can form covalent bonds with active site residues of enzymes, leading to the disruption of their function. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into microbial cells .
相似化合物的比较
Similar Compounds
2-Fluoro-5-(trifluoromethyl)benzoic acid: Similar structure but with a fluorine atom instead of a formyl group.
3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups at positions 3 and 5.
4-Methyl-2-(trifluoromethyl)benzoic acid: Contains a methyl group at position 4 instead of a formyl group.
Uniqueness
2-Formyl-5-(trifluoromethyl)benzoic acid is unique due to the presence of both a formyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity in various chemical reactions. The trifluoromethyl group also contributes to the compound’s lipophilicity, making it more effective in penetrating biological membranes .
属性
分子式 |
C9H5F3O3 |
|---|---|
分子量 |
218.13 g/mol |
IUPAC 名称 |
2-formyl-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)6-2-1-5(4-13)7(3-6)8(14)15/h1-4H,(H,14,15) |
InChI 键 |
YPCYTLNHNSMEHT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Quinolinecarboxylic acid,1-[3-(benzoylthio)-1-oxopropyl]-1,2,3,4-tetrahydro-6-methoxy-](/img/structure/B8454457.png)

![Sulfamoyl chloride, [[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]-](/img/structure/B8454472.png)
![methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate](/img/structure/B8454477.png)
![1-[(Pyrimidine-5-carbonyl)-amino]cyclopropanecarboxylic acid](/img/structure/B8454481.png)


